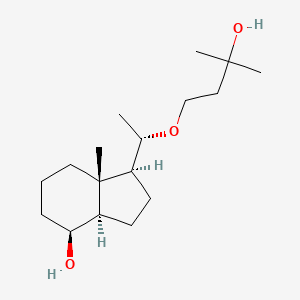![molecular formula C6H4ClN3 B3112800 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-76-5](/img/structure/B3112800.png)
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Descripción general
Descripción
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom attached to the triazole ring. This unique structure imparts significant chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines. This process typically uses oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The choice of oxidizer and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles such as chlorine, bromine, or mercuric acetate to form dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines.
Ring Opening Reactions: The triazole ring can be opened through hydride reduction, leading to the formation of triazolylbutadiene.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.
Major Products
The major products formed from these reactions include substituted triazolopyridines, nitrotriazolopyridines, and triazolylbutadienes, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent
Biological Research: The compound is used as a molecular probe to study enzyme interactions and receptor binding.
Industrial Applications: This compound is used in the synthesis of advanced materials, including polymers and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetolactate synthase (AHAS), leading to herbicidal activity . In medicinal applications, it may inhibit protein kinases or other enzymes involved in disease pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine include:
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This compound’s specific substitution pattern and electronic properties distinguish it from other triazolopyridines and contribute to its diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
5-chlorotriazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYNORRNWRANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B3112725.png)
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)




![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)




![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)
